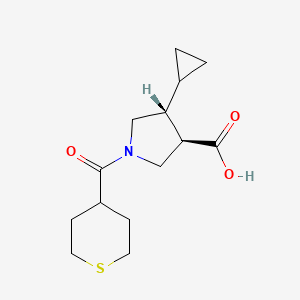
(3R,4R)-4-cyclopropyl-1-(2-indazol-1-ylacetyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-4-cyclopropyl-1-(2-indazol-1-ylacetyl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a cyclopropyl group, an indazole moiety, and a pyrrolidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-cyclopropyl-1-(2-indazol-1-ylacetyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the indazole moiety, which can be synthesized through the Fischer indole synthesis method. This involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst .
The next step involves the formation of the pyrrolidine ring, which can be achieved through cyclization reactions. The cyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-cyclopropyl-1-(2-indazol-1-ylacetyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the indazole moiety, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
(3R,4R)-4-cyclopropyl-1-(2-indazol-1-ylacetyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (3R,4R)-4-cyclopropyl-1-(2-indazol-1-ylacetyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The indazole moiety is known to bind to various enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes involved in cancer cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Indazole derivatives: Compounds like 1H-indazole-3-carboxylic acid share structural similarities and biological activities.
Pyrrolidine derivatives: Compounds such as pyrrolidine-2-carboxylic acid are structurally related and have similar chemical properties.
Uniqueness
What sets (3R,4R)-4-cyclopropyl-1-(2-indazol-1-ylacetyl)pyrrolidine-3-carboxylic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl group adds to its stability and potential for diverse chemical transformations .
Properties
IUPAC Name |
(3R,4R)-4-cyclopropyl-1-(2-indazol-1-ylacetyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-16(10-20-15-4-2-1-3-12(15)7-18-20)19-8-13(11-5-6-11)14(9-19)17(22)23/h1-4,7,11,13-14H,5-6,8-10H2,(H,22,23)/t13-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDDSEYIUPPTDV-KGLIPLIRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CN(CC2C(=O)O)C(=O)CN3C4=CC=CC=C4C=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H]2CN(C[C@@H]2C(=O)O)C(=O)CN3C4=CC=CC=C4C=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3,4-Difluorophenyl)methyl-(1,3,5-trimethylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B6693187.png)
![3-[(3,4-Difluorophenyl)methyl-(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]propanoic acid](/img/structure/B6693188.png)
![2-(4-Chlorophenyl)-2-[[2-(3,5-dimethylpyrazol-1-yl)acetyl]amino]butanoic acid](/img/structure/B6693201.png)
![2-(4-Chlorophenyl)-2-[(2-methylpyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B6693202.png)
![2-(4-Chlorophenyl)-2-[(3-methoxy-1,2-oxazole-5-carbonyl)amino]butanoic acid](/img/structure/B6693211.png)
![2-(4-chlorophenyl)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B6693216.png)
![2-(4-Chlorophenyl)-2-[[2-(oxan-4-yl)acetyl]amino]butanoic acid](/img/structure/B6693224.png)
![2-(4-Chlorophenyl)-2-[(4-ethylthiadiazole-5-carbonyl)amino]butanoic acid](/img/structure/B6693230.png)
![(3R,4R)-4-cyclopropyl-1-[3-oxo-3-(2,2,2-trifluoroethylamino)propanoyl]pyrrolidine-3-carboxylic acid](/img/structure/B6693232.png)
![(3R,4R)-4-cyclopropyl-1-[2-(cyclopropylmethoxy)-4-methoxybenzoyl]pyrrolidine-3-carboxylic acid](/img/structure/B6693239.png)
![(3R,4R)-4-cyclopropyl-1-[2-(cyclopropylmethoxy)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B6693242.png)



